

Antazoline Hydrochloride: A Technical Guide to its Anticholinergic and Antiarrhythmic Properties

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Compound of Interest

Compound Name: Antazoline Hydrochloride

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Introduction

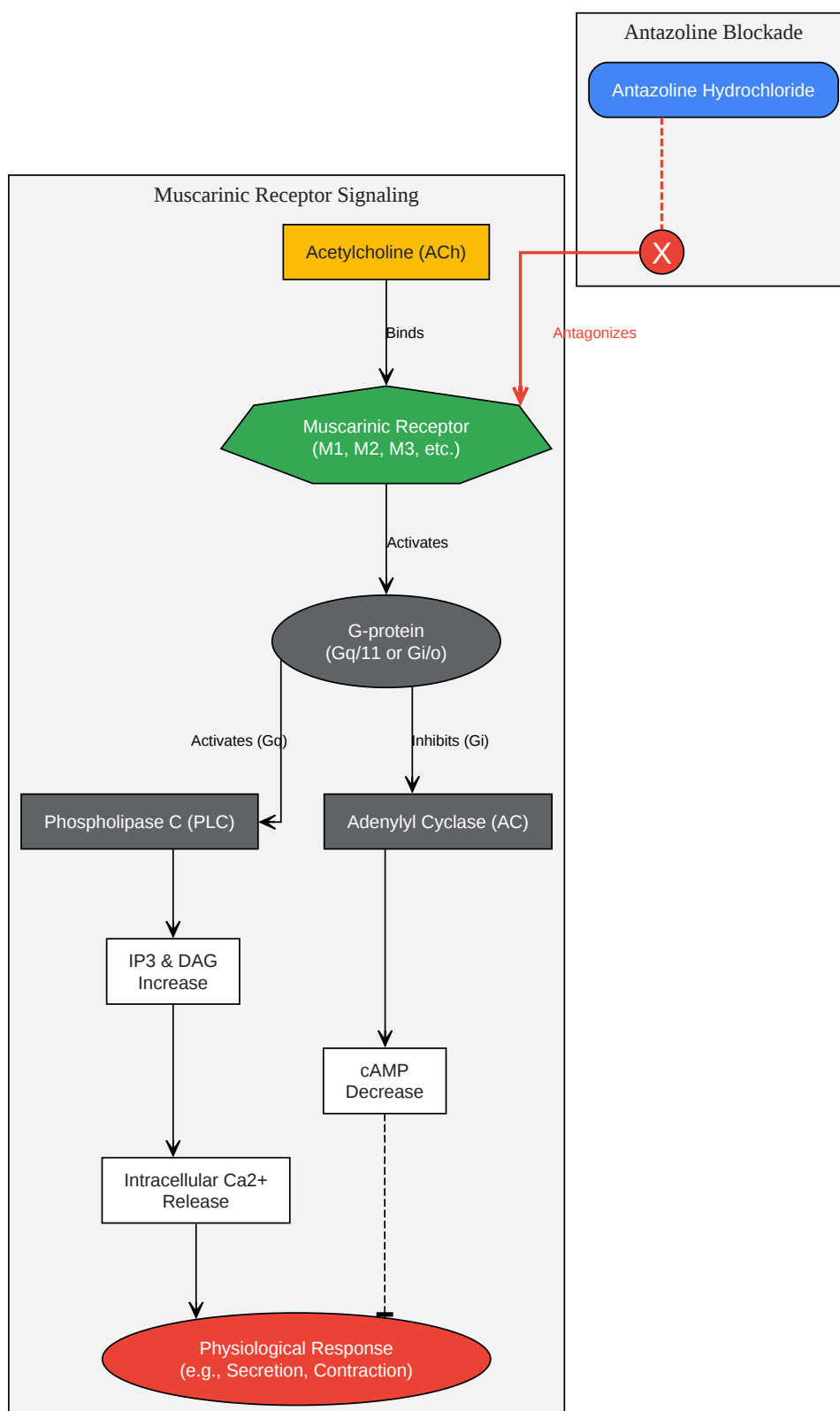
Antazoline hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.^[1] While primarily known for its histamine H1 receptor antagonism used in treating allergic conjunctivitis and nasal congestion, it possesses significant anticholinergic and antiarrhythmic properties.^{[1][2][3]} Its antiarrhythmic effects, in particular, have garnered renewed interest, positioning it as a potential agent for the pharmacological cardioversion of atrial fibrillation.^{[4][5][6]} This document provides an in-depth technical overview of the anticholinergic and antiarrhythmic mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

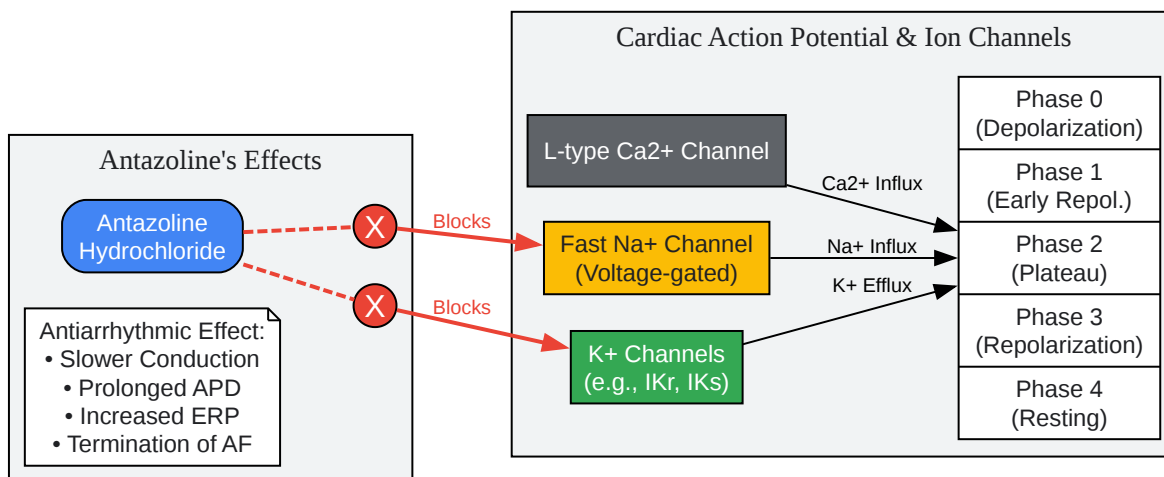
Anticholinergic Properties

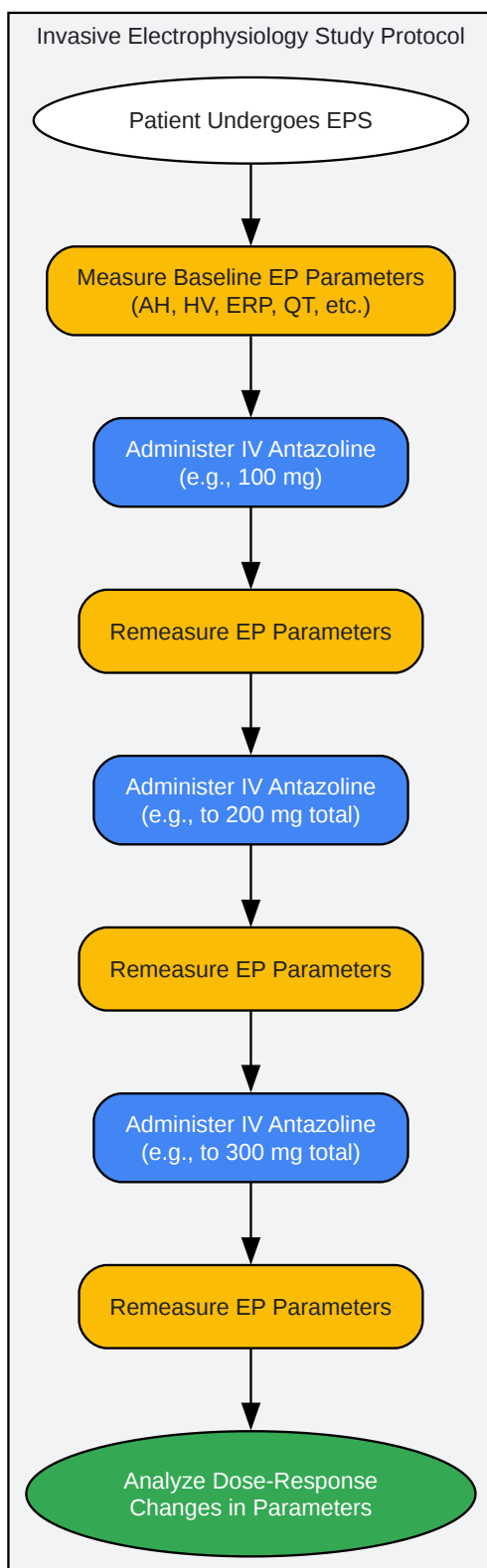
As a first-generation antihistamine, antazoline can cross the blood-brain barrier, leading to central nervous system effects like sedation.^{[1][7]} Its anticholinergic activity contributes to its therapeutic effects by reducing secretions but also accounts for side effects such as dry mouth.^{[1][7]}

Mechanism of Action

Antazoline's anticholinergic effects stem from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[7] By blocking these receptors, it inhibits the actions of the parasympathetic nervous system, which is mediated by the neurotransmitter acetylcholine (ACh).[8] This blockade prevents the activation of downstream signaling cascades typically initiated by ACh binding, leading to a reduction in glandular secretions and smooth muscle contraction.[7][8]







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